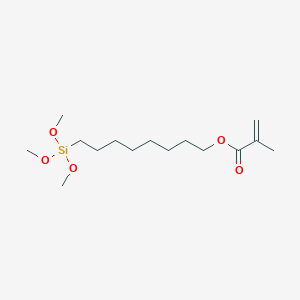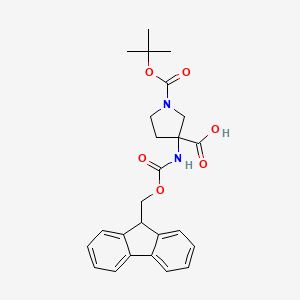
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many bodily functions, including muscle contraction and heart rate regulation.
Biochemical Analysis
Biochemical Properties
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where it acts as an inhibitor. These interactions are crucial in the study of neurodegenerative diseases such as Alzheimer’s disease, where inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in neurotransmission. It has been observed to modulate gene expression related to synaptic plasticity and neuroprotection. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase for several weeks, although a gradual decrease in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and neurotoxicity have been observed. These findings highlight the importance of dose optimization to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed throughout various tissues, including the brain, liver, and kidneys. Its localization within these tissues is influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It is predominantly found in the cytoplasm and the endoplasmic reticulum, where it exerts its biochemical effects. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with carbonyl compounds. One common method includes the reaction of amidoximes with carboxylic acids, aldehydes, or esters under specific conditions . For example, the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide in an ethanol/water mixture can yield the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted piperidine or oxadiazole compounds .
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an anti-infective agent, with activity against various bacterial and viral pathogens. It is also being investigated for its potential use in treating diseases such as tuberculosis and malaria .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent, anti-inflammatory agent, and central nervous system (CNS) modulator. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity .
Comparison with Similar Compounds
Tioxazafen: A broad-spectrum nematicide with a similar oxadiazole structure.
Oxolamine: A cough suppressant containing an oxadiazole nucleus.
Prenoxdiazine: Another cough suppressant with a similar structure.
Butalamine: A vasodilator with an oxadiazole core.
Fasiplon: A nonbenzodiazepine anxiolytic drug.
Pleconaril: An antiviral drug.
Ataluren: A drug used for treating Duchenne muscular dystrophy.
Proxazole: A drug used for functional gastrointestinal disorders.
Uniqueness: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific combination of the oxadiazole ring and piperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11;/h1-3,6-7,11,14H,4-5,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFYGEGVRCJVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-19-1 | |
| Record name | Piperidine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3046321.png)
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)












